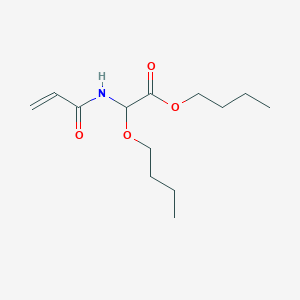

Butyl Acrylamidoglycolate Butyl Ether

Description

Butyl acrylamidoglycolate butyl ether (BAGBE) is a synthetic monomer characterized by its dual ether and ester functionalities. It is synthesized via a multi-step process involving the reaction of butyl glyoxylate hemiacetal with acrylamide, followed by etherification with butanol in the presence of acid catalysts such as sulfuric acid . This compound is designed to minimize polymeric byproducts, achieving yields of 85–90% under optimized conditions . BAGBE’s structure includes a glycolate backbone with butyl ether and ester groups, which enhance its hydrophobicity and reactivity in polymerization processes. Its primary applications include use in coatings, adhesives, and biomedical materials due to its ability to form crosslinked networks .

Properties

CAS No. |

77402-13-2 |

|---|---|

Molecular Formula |

C13H23NO4 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

butyl 2-butoxy-2-(prop-2-enoylamino)acetate |

InChI |

InChI=1S/C13H23NO4/c1-4-7-9-17-12(14-11(15)6-3)13(16)18-10-8-5-2/h6,12H,3-5,7-10H2,1-2H3,(H,14,15) |

InChI Key |

XMUHBEXIJQLEDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C(=O)OCCCC)NC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Physicochemical Properties

| Property | BAGBE | MAGME | Ethyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 255.35 | 157.17 | 185.22 |

| Solubility | Organic solvents | Water-miscible | Ethanol, THF |

| Thermal Stability (°C) | 150–200 | 120–180 | 130–190 |

| Reactivity in Copolymers | High crosslinking | Moderate | Low |

Table 3: Application-Specific Performance

- Cytotoxicity: BAGBE-containing graft copolymers (e.g., CC-PBA-PVBE) show low cytotoxicity at low concentrations, but residual monomers may induce cell morphology changes (e.g., HDFs becoming spherical) .

- Polymerization Efficiency : MAGME copolymerizes rapidly in emulsion systems, forming core-shell particles with styrene and butyl acrylate , whereas BAGBE’s bulkier structure slows reaction kinetics but enhances mechanical stability .

Key Research Findings

- Synthesis Efficiency: BAGBE achieves higher yields (85–90%) compared to MAGME (80–85%) due to optimized butanol removal .

- Copolymer Structure : BAGBE forms alternating blocks with vinyl butyl ether in collagen grafts, increasing molecular weight from 280 kDa to 330 kDa while maintaining low polydispersity (Mw/Mn = 1.2) .

- Limitations: Residual butyl monomers in BAGBE synthesis may require additional purification steps to mitigate cytotoxicity in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.